![molecular formula C6H4BrN3O B1384427 7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one CAS No. 1370007-53-6](/img/structure/B1384427.png)
7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Übersicht
Beschreibung
7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a chemical compound with the molecular formula C6H4BrN3O . It is a white solid with a molecular weight of 214.02 .
Molecular Structure Analysis
The InChI code for 7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is 1S/C6H4BrN3O/c7-5-2-1-4-6(11)8-3-9-10(4)5/h1-3H,(H,8,9,11) . This code provides a unique identifier for the molecule and can be used to generate a 3D structure.Physical And Chemical Properties Analysis
7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a white solid . It has a molecular weight of 214.02 . The compound should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen
Eg5 Inhibitor
This compound has been identified as an inhibitor of Eg5, a motor protein that is essential for mitosis in cell division. It could potentially be used in cancer therapy to halt the proliferation of cancer cells by disrupting their mitotic process .
VEGFR-2 Inhibitors
It serves as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor. VEGFR-2 is implicated in tumor angiogenesis, and its inhibition can be a strategy to prevent tumor growth by cutting off the blood supply .
Dual Inhibitors of c-Met/VEGFR-2
The compound acts as a dual inhibitor of c-Met and VEGFR-2, targeting both hepatocyte growth factor receptor (c-Met) and VEGFR-2 simultaneously, which can be more effective in cancer treatment due to the synergistic effect .
EGFR Inhibitor
It has been reported to inhibit Epidermal Growth Factor Receptor (EGFR), which is overexpressed in various types of cancers. Inhibition of EGFR can slow down cellular proliferation, particularly in colon tumor cell lines .
ALK Inhibitor
As an Anaplastic Lymphoma Kinase (ALK) inhibitor, it can be used in the treatment of non-small cell lung cancer (NSCLC) where ALK gene rearrangements are present .
IGF-1R and IR Kinase Inhibitor
The compound inhibits both Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR) kinases, which play a role in cancer cell survival and proliferation .
Pan-Aurora Kinase Inhibitor
It acts as an inhibitor of Aurora kinases which are involved in cell division. By inhibiting these kinases, it could be used to treat cancers characterized by abnormal cell division .
EGFR and HER2 Protein Tyrosine Dual Inhibitor
The compound is also known to inhibit both EGFR and Human Epidermal growth factor Receptor 2 (HER2), which are often implicated in breast cancer .
Safety and Hazards
The safety information for 7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one indicates that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .
Wirkmechanismus
Target of Action
The primary targets of the compound 7-Bromo-3H,4H-Pyrrolo[2,1-f][1,2,4]triazin-4-one are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is believed that the bromine atom in the compound could potentially interact with biological targets, leading to changes in cellular processes .
Biochemical Pathways
As research progresses, it is expected that the compound’s role in various biochemical pathways will be uncovered .
Pharmacokinetics
The compound’s bioavailability, half-life, and other pharmacokinetic parameters are subjects of ongoing research .
Result of Action
As research progresses, it is expected that the compound’s effects on cellular processes and molecular pathways will be elucidated .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Bromo-3H,4H-Pyrrolo[2,1-f][1,2,4]triazin-4-one . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
Eigenschaften
IUPAC Name |
7-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-5-2-1-4-6(11)8-3-9-10(4)5/h1-3H,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBUVPGCNKEPRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=NN2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
CAS RN |
1370007-53-6 | |
Record name | 7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.